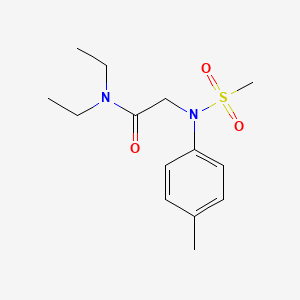
N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a chemical compound that has been widely used in scientific research. DMG belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists and has been shown to have potential therapeutic effects in a variety of diseases.
作用机制
DMG acts as an N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor antagonist, which means it blocks the activity of N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors in the brain. N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors are involved in many important physiological processes, including learning and memory. However, overactivation of N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors can lead to excitotoxicity, which is a process that damages neurons and can lead to cell death. By blocking N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors, DMG can prevent excitotoxicity and protect neurons from damage.
Biochemical and Physiological Effects:
DMG has been shown to have several biochemical and physiological effects. It can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. DMG can also increase the production of ATP, which is the primary source of energy for cells. In addition, DMG can modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which play important roles in mood, cognition, and behavior.
实验室实验的优点和局限性
One of the main advantages of DMG is its ability to protect neurons from damage and promote cell survival. This makes it a valuable tool for studying the mechanisms of neurodegeneration and developing new therapies for neurodegenerative diseases. However, DMG can also have off-target effects, which may complicate the interpretation of experimental results. In addition, DMG can be toxic at high doses, which limits its use in some experimental settings.
未来方向
There are several potential future directions for research on DMG. One area of interest is the development of new DMG derivatives that have improved pharmacological properties and fewer off-target effects. Another area of interest is the investigation of the role of DMG in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases and cancer. Finally, further research is needed to fully understand the mechanisms of action of DMG and its potential therapeutic applications in a variety of diseases.
合成方法
DMG can be synthesized by reacting N,N-diethylglycine with 4-methylbenzenesulfonyl chloride in the presence of a base. The reaction yields DMG as a white crystalline solid.
科学研究应用
DMG has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMG has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of autoimmune diseases and cancer.
属性
IUPAC Name |
N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-15(6-2)14(17)11-16(20(4,18)19)13-9-7-12(3)8-10-13/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAHVDACCNILEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367498 |
Source


|
| Record name | N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6167-53-9 |
Source


|
| Record name | N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

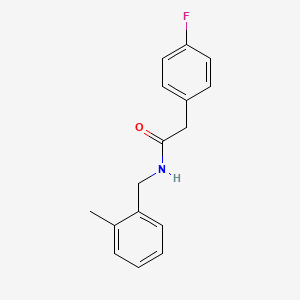
![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)
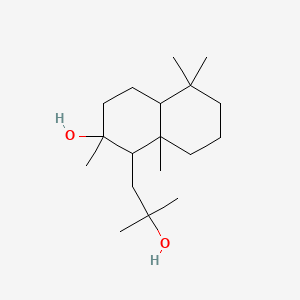

![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
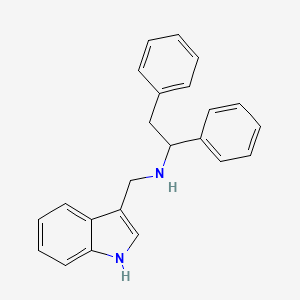
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)
![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)
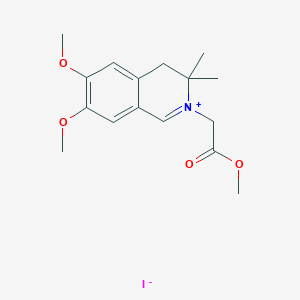
![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)
